molecular formula C16H12FN3O2 B10816788 5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B10816788
M. Wt: 297.28 g/mol
InChI Key: LVPIQIMXXAPFFU-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the 4-Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced.

    Attachment of the Pyridin-3-ylmethyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the pyridine moiety.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring and the fluorophenyl group are often involved in binding interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
  • 5-(4-bromophenyl)-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
  • 5-(4-methylphenyl)-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

Uniqueness

The presence of the fluorine atom in the 4-fluorophenyl group can significantly influence the compound’s biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, which can be advantageous in drug development.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-5-3-12(4-6-13)15-8-14(20-22-15)16(21)19-10-11-2-1-7-18-9-11/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPIQIMXXAPFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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